molecular formula C10H11FO B13424257 Fluorobutyrophenone

Fluorobutyrophenone

Cat. No.: B13424257
M. Wt: 166.19 g/mol
InChI Key: MBNBAODMHRPUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorobutyrophenone, also known as 4’-fluorobutyrophenone, is an organic compound with the molecular formula C10H11FO. It is a derivative of butyrophenone, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is a colorless liquid and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorobutyrophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Fluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorobutyrophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorobutyrophenone and its derivatives often involves the antagonism of central dopamine (D2) receptors. This action is similar to other butyrophenone derivatives, which are known to exert antipsychotic effects by blocking dopamine receptors in the brain. Additionally, this compound may interact with serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Fluorobutyrophenone can be compared with other butyrophenone derivatives such as:

Uniqueness: this compound’s unique feature is the presence of a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-fluorinated butyrophenones. This fluorine substitution can enhance the compound’s metabolic stability and receptor binding affinity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-fluoro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

MBNBAODMHRPUKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.